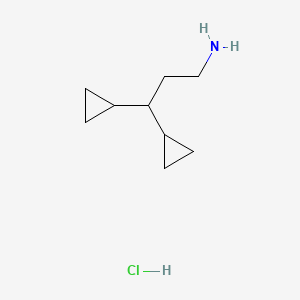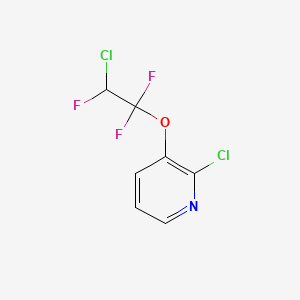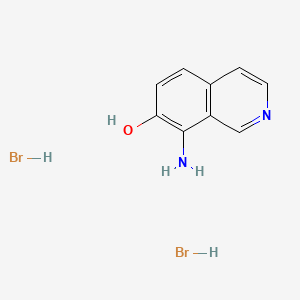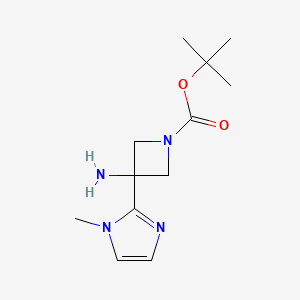
3,3-dicyclopropylpropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclopropylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a derivative of propan-1-amine, featuring two cyclopropyl groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dicyclopropylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclopropylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted amines
Scientific Research Applications
3,3-Dicyclopropylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-dicyclopropylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminopropyl chloride hydrochloride: A compound with similar structural features but different functional groups.
3-Chloro-N,N-dimethylpropylamine hydrochloride: Another related compound with distinct chemical properties.
Uniqueness
3,3-Dicyclopropylpropan-1-amine hydrochloride is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic effects. These properties make it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.
Properties
IUPAC Name |
3,3-dicyclopropylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-5-9(7-1-2-7)8-3-4-8;/h7-9H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNGWFSRVNWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)

![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6605717.png)
![(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B6605722.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)

![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)
